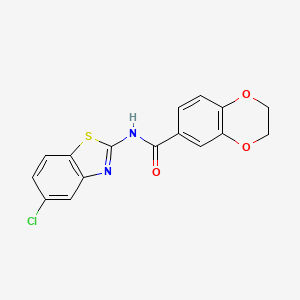

![molecular formula C21H21NO3 B4584896 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide involves a series of chemical reactions including chlorination, condensation, hydrolysis, and further condensation reactions starting from hexanedioic acid monomethyl ester. This methodology offers the advantages of straightforward operation, ease of separation and purification, and high yield (up to 75.2%), making it suitable for large-scale industrial production. The structural integrity of the synthesized compound has been characterized using 1H NMR spectroscopy, providing a foundation for further analysis and applications (Lan-xiang, 2011).

Molecular Structure Analysis

The molecular structure of related naphthamide compounds has been extensively studied through various spectroscopic techniques including FT-IR and 13C-NMR. For instance, compounds with similar structural motifs have shown characteristic N-H band presence indicating intramolecular hydrogen bonding interactions. Single crystal X-ray diffraction studies have further elucidated the crystallographic details, revealing how these molecules form dimers through N-H⋯O hydrogen bonding interactions and exhibit π-π stacking interactions, which are critical for understanding the molecular architecture and intermolecular interactions of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide (Patil et al., 2014).

Chemical Reactions and Properties

The reactivity of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide derivatives with various reactants demonstrates its potential in synthetic chemistry. For example, catalytic oxidations using 1,8-bis(diphenylmethylium)naphthalenediyl dications have shown efficacy in promoting oxidative coupling reactions, which could be relevant for the modification or functionalization of the naphthamide core (Saitoh, Yoshida, & Ichikawa, 2004).

Physical Properties Analysis

While specific studies on the physical properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide are scarce, related research on analogous compounds provides insight into potential characteristics. These compounds exhibit amorphous properties, are readily soluble in common organic solvents, and can form transparent, flexible films. Their thermal stability is highlighted by glass transition temperatures and thermal degradation points, suggesting that N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide may exhibit similar behavior (Liou & Chern, 1999).

Applications De Recherche Scientifique

Alzheimer's Disease Diagnosis

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide derivatives, such as [18F]FDDNP, have been utilized in the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients through positron emission tomography (PET). This noninvasive technique assists in the diagnostic assessment and monitoring of Alzheimer's disease progression and response to experimental treatments, demonstrating a significant correlation between probe accumulation in affected brain areas and memory performance scores (Shoghi-Jadid et al., 2002).

Organic Synthesis and Catalysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide and its analogs have been explored in the synthesis of xanthene derivatives and as components in catalytic systems for organic transformations. These applications highlight the compound's utility in facilitating reactions under solvent-free conditions, contributing to greener chemistry practices through the avoidance of toxic organic solvents and showcasing its role in efficient catalysis (Abdi Piralghar et al., 2020).

Electron Transport and Organic Electronics

Research into naphthylamine-based organic compounds, including those related to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide, has revealed their potential in electron transport. These compounds, such as N,N′-diphenyl-N,N′-bis(1-naphthyl)(1,1′-biphenyl)-4,4′diamine (NPB) and others, have demonstrated abilities in electron mobility, making them suitable for applications in organic light-emitting diodes and other electronic devices (Tse et al., 2006).

Polymer Synthesis

The compound has been involved in the synthesis of polymeric materials, such as poly [3-(1-naphthylthiophene)], through electrochemical polymerization. This research contributes to the development of novel polymeric materials with potential applications in electronics and materials science (Dogbéavou et al., 1997).

Fluorescent Imaging Agents

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide derivatives have been synthesized and explored as fluorescent rhenium-naphthalimide conjugates for cellular imaging. These compounds demonstrate significant potential as imaging agents, aiding in the study of cellular structures and functions through confocal fluorescence microscopy (Langdon-Jones et al., 2014).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-24-19-11-10-15(14-20(19)25-2)12-13-22-21(23)18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXKCYVXVZAAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

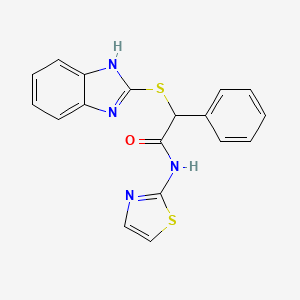

![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)

![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)

![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)

![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)